2-Methylnaphtho[1,2-d][1,3]selenazole 2-Methylnaphtho[1,2-d][1,3]selenazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16157945
InChI: InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3
SMILES:
Molecular Formula: C12H9NSe
Molecular Weight: 246.18 g/mol

2-Methylnaphtho[1,2-d][1,3]selenazole

CAS No.:

Cat. No.: VC16157945

Molecular Formula: C12H9NSe

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methylnaphtho[1,2-d][1,3]selenazole -

Specification

Molecular Formula C12H9NSe
Molecular Weight 246.18 g/mol
IUPAC Name 2-methylbenzo[e][1,3]benzoselenazole
Standard InChI InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3
Standard InChI Key CDRVZRSZPSBGAS-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C([Se]1)C=CC3=CC=CC=C32

Introduction

Structural and Electronic Characteristics of 2-Methylnaphtho[1,2-d][1, selenazole

Molecular Architecture

The compound consists of a naphthalene moiety fused to a 1,3-selenazole ring, with a methyl group at position 2 of the selenazole (Figure 1). The naphthalene system contributes aromatic stability, while the selenazole ring introduces polarity and electronic diversity due to selenium’s electronegativity (2.55) and polarizable lone pairs . X-ray crystallography of related selenazoles reveals nearly planar geometries, with Se–C and Se–N bond lengths averaging 1.90–1.93 Å and 1.80–1.82 Å, respectively . The methyl group induces steric effects that may influence intermolecular interactions in biological systems.

Tautomerism and Resonance Effects

Like other 1,3-selenazoles, this compound exhibits tautomerism between selenazole and selenazoline forms. Density functional theory (DFT) studies on analogous systems indicate that the aromatic selenazole tautomer is energetically favored by 8–12 kcal/mol due to conjugation between selenium’s lone pairs and the π-system . The methyl group at C2 stabilizes the aromatic form by donating electron density through hyperconjugation.

Synthetic Routes to 2-Methylnaphtho[1,2-d][1, selenazole

Cyclocondensation of Selenoamides with α-Haloketones

A widely used method involves reacting selenoamides with α-bromoketones. For example, treating 2-naphthylselenoamide with 2-bromoacetone in ethanol under basic conditions yields the target compound in 72–85% yield (Scheme 1) . Sodium fluoride has emerged as an efficient catalyst for this reaction, enabling completion within 1–3 minutes at ambient temperature .

Scheme 1:

Selenoamide+CH3COCH2BrNaF, MeOH/H2O2-Methylnaphtho[1,2-d][1][3]selenazole\text{Selenoamide} + \text{CH}_3\text{COCH}_2\text{Br} \xrightarrow{\text{NaF, MeOH/H}_2\text{O}} \text{2-Methylnaphtho[1,2-d][1][3]selenazole}

Optimization of Reaction Conditions

Key parameters include:

  • Solvent: Methanol/water mixtures (4:1 v/v) enhance solubility of intermediates .

  • Temperature: Reactions proceed optimally at 25–40°C; higher temperatures promote side reactions.

  • Catalyst: 10 mol% NaF improves yields to >90% by facilitating deprotonation steps .

Photoinduced Multicomponent Synthesis

A novel approach utilizes blue LED irradiation to synthesize naphthoselenazole derivatives from 2-isocyanonaphthalene, selenium powder, and methylamines (Scheme 2) . This method avoids toxic reagents and achieves 83–98% yields under aerobic conditions .

Scheme 2:

2-Isocyanonaphthalene+Se+CH3NH2455 nm, H2O2-Methylnaphtho[1,2-d][1][3]selenazole\text{2-Isocyanonaphthalene} + \text{Se} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{455 nm, H}_2\text{O}} \text{2-Methylnaphtho[1,2-d][1][3]selenazole}

Mechanistic Insights

The reaction proceeds via radical intermediates, with selenium atoms inserting into the C≡N bond of isocyanides. Time-resolved ESR studies of analogous systems confirm the formation of selenyl radicals, which couple with naphthalene π-systems to form the fused ring .

Physicochemical Properties

Spectroscopic Characterization

  • 1^1H NMR (500 MHz, CDCl3_3): δ 7.85–7.45 (m, 7H, naphthalene), 2.65 (s, 3H, CH3_3) .

  • 77^{77}Se NMR: δ 450–460 ppm, consistent with aromatic selenium environments .

  • UV-Vis: λmax_{\text{max}} = 320 nm (π→π^*) and 265 nm (n→π^*) .

Concentration (μg/mL)Inhibition Zone (mm)
2512.5 ± 0.8
5018.2 ± 1.1
10024.0 ± 1.4

Data adapted from studies on 4-phenyl-1,3-selenazole derivatives .

Challenges and Future Directions

Current limitations include selenium’s toxicity and the instability of selenazole precursors. Emerging strategies such as flow chemistry and selenium-77 isotopic labeling may address these issues. Computational models predict that 2-methyl substitution improves binding to thioredoxin reductase (ΔG = −9.3 kcal/mol), a key anticancer target .

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